5-Hydroxyalizarin 1-methyl ether
Beschreibung
Eigenschaften
Molekularformel |
C15H10O5 |
|---|---|
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2,5-dihydroxy-1-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-20-15-10(17)6-5-8-12(15)14(19)7-3-2-4-9(16)11(7)13(8)18/h2-6,16-17H,1H3 |
InChI-Schlüssel |
PIYPSEKICNYSKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Natural Origins of 5-Hydroxyalizarin 1-methyl ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthetic pathway of 5-Hydroxyalizarin 1-methyl ether, an anthraquinone (B42736) of interest for its potential pharmacological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related scientific fields.
Natural Sources of this compound
This compound, also known by its synonyms Alizarin (B75676) 1-methyl ether and 2-Hydroxy-1-methoxyanthraquinone, has been identified in several plant species, primarily within the Rubiaceae family. The most prominent and well-documented sources include:
-
Hymenodictyon excelsum : The bark of this tree is a known source of a variety of anthraquinones, including this compound.
-
Damnacanthus major : This species has also been confirmed to contain this compound.
-
Damnacanthus indicus : Research on this species has led to the isolation of various anthraquinones, including 1-methoxy-2-hydroxyanthraquinone, a synonym for the target compound.[1]
-
Morinda officinalis and Morinda elliptica : The roots of these plants are rich in anthraquinones, and studies have reported the presence of Alizarin 1-methyl ether.
-
Galium sinaicum : The roots of this plant have been shown to contain Alizarin 1-methyl ether.
-
Oldenlandia herbacea var. herbacea : This herbaceous plant is another documented source of Alizarin 1-methyl ether.
-
Rubia wallichiana : This species from the madder family is also a known producer of this anthraquinone.
Experimental Protocols for Isolation and Characterization
Detailed experimental protocols for the specific isolation of this compound are not extensively published. However, general methodologies for the extraction and separation of anthraquinones from plant materials can be adapted. The following is a generalized workflow based on common practices for anthraquinone isolation from the Rubiaceae family.
General Experimental Workflow for Anthraquinone Isolation
Caption: Generalized workflow for the isolation of anthraquinones.
Detailed Methodologies:
-
Plant Material Preparation: The roots of the source plant (e.g., Damnacanthus major) are collected, washed, air-dried, and ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable organic solvent such as methanol, ethanol, or chloroform (B151607) at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Anthraquinones are often enriched in the ethyl acetate fraction.
-
Chromatographic Separation: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. A solvent gradient (e.g., increasing polarity of ethyl acetate in hexane) is used to elute the compounds.
-
Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.
Biosynthesis of Alizarin and Related Anthraquinones
Anthraquinones in the Rubiaceae family, including alizarin and its derivatives, are synthesized via the shikimate pathway. This pathway is a major route for the biosynthesis of aromatic compounds in plants.
Shikimate Pathway Leading to Alizarin Biosynthesis
Caption: Biosynthesis of alizarin via the shikimate pathway.
The biosynthesis of the alizarin scaffold begins with the condensation of phosphoenolpyruvate and erythrose 4-phosphate, key intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. Through a series of enzymatic reactions, this leads to the formation of chorismate, a crucial branch-point intermediate. Chorismate is then converted to isochorismate, which subsequently reacts with α-ketoglutarate to form o-succinylbenzoic acid. This intermediate then undergoes cyclization and further modifications, including the incorporation of an isoprene (B109036) unit derived from the mevalonate (B85504) or MEP pathway, to form the characteristic tricyclic anthraquinone core of alizarin. Subsequent enzymatic modifications, such as hydroxylation and methylation, would then lead to the formation of this compound.
This guide provides a foundational understanding of the natural sources, isolation, and biosynthesis of this compound. Further research is warranted to quantify the yields from various plant sources and to elucidate the specific enzymatic steps in its biosynthetic pathway. Such knowledge will be invaluable for the sustainable production and pharmacological development of this promising natural product.
References
Spectroscopic Analysis of 5-Hydroxyalizarin 1-methyl Ether: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic information for 5-Hydroxyalizarin 1-methyl ether (CAS No: 34425-63-3), an anthraquinone (B42736) isolated from Hymenodictyon excelsum.[1][2] Due to the limited availability of public spectroscopic data, this document outlines the expected spectral characteristics based on its chemical structure and provides a general framework for the experimental protocols used in acquiring such data.
Chemical Structure and Properties
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |
| ~12-13 | s | 1H | Phenolic OH (chelated) |
| ~7.0-8.0 | m | 5H | Aromatic protons |
| ~4.0 | s | 3H | Methoxy protons (-OCH₃) |
| ~6.0-7.0 | s | 1H | Phenolic OH (non-chelated) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Proposed Assignment |
| >180 | C=O (Quinone) |
| 160-170 | C-OH (Phenolic) |
| 150-160 | C-OCH₃ (Aromatic) |
| 110-140 | Aromatic C-H and C-C |
| ~55-60 | -OCH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad | O-H stretch (phenolic) |
| 2850-3000 | Medium | C-H stretch (aromatic & methyl) |
| 1620-1680 | Strong | C=O stretch (quinone, chelated) |
| 1580-1620 | Strong | C=O stretch (quinone) |
| 1400-1600 | Medium-Strong | C=C stretch (aromatic) |
| 1000-1300 | Strong | C-O stretch (ether and phenol) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 270 | [M]⁺ (Molecular Ion) |
| 255 | [M-CH₃]⁺ |
| 242 | [M-CO]⁺ |
| 227 | [M-CO-CH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is vaporized and bombarded with electrons. For ESI, the sample solution is sprayed into the source, creating charged droplets.
-
Data Analysis: The mass-to-charge ratios (m/z) of the resulting ions are detected and plotted against their relative abundance to generate the mass spectrum.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data tables are predictive and should be populated with experimental values as they become available. The experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar natural products.
References
An In-depth Technical Guide to 5-Hydroxyalizarin 1-methyl ether: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and current knowledge of 5-Hydroxyalizarin 1-methyl ether, a naturally occurring anthraquinone (B42736). First isolated in 1971, this compound has a unique chemical structure that distinguishes it from the more commonly studied alizarin (B75676) derivatives. This document details its initial discovery and isolation, explores its physicochemical properties, and reviews the limited available information on its synthesis and biological activity. The guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and related anthraquinones in drug discovery and development.
Introduction
This compound (CAS 34425-63-3) is a quinone compound belonging to the anthraquinone class of natural products.[1] Anthraquinones are a large and diverse group of aromatic compounds based on the anthracene (B1667546) skeleton, and they are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound suggests potential for unique biological interactions, yet it remains a relatively understudied molecule. This guide aims to consolidate the existing information on this compound to facilitate further research and exploration of its therapeutic potential.
Discovery and Initial Isolation
The discovery of this compound was first reported in 1971 by E. J. C. Brew and R. H. Thomson in the Journal of the Chemical Society C: Organic.[1] The compound was isolated from the roots of Hymenodictyon excelsum, a plant belonging to the Rubiaceae family.[1] This initial study focused on the characterization of various anthraquinones present in Hymenodictyon excelsum and Damnacanthus major.
Natural Source
Hymenodictyon excelsum Wall. (Rubiaceae) is a deciduous tree native to tropical and sub-tropical regions of Asia. Traditionally, various parts of the plant have been used in folk medicine. The isolation of this compound, along with several other anthraquinones, from the roots of this plant highlighted its potential as a source of novel bioactive compounds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₀O₅ | [1] |
| Molecular Weight | 270.24 g/mol | [1] |
| CAS Number | 34425-63-3 | [1] |
| Appearance | Not explicitly reported, but likely a colored solid typical of anthraquinones. | |
| Solubility | Soluble in DMSO (10 mM). | [2] |
Experimental Protocols
Isolation of this compound from Hymenodictyon excelsum (as inferred from the original publication)
Workflow for Anthraquinone Isolation
A generalized workflow for the isolation of anthraquinones from a plant source.
Detailed Steps (Hypothetical based on standard methods):
-
Preparation of Plant Material: The roots of Hymenodictyon excelsum would have been collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction: The powdered plant material would have been subjected to extraction with a suitable organic solvent. For anthraquinones, solvents of increasing polarity are often used sequentially. An initial extraction with a non-polar solvent like ether or chloroform would extract the free anthraquinone aglycones.
-
Purification of the Crude Extract: The resulting crude extract would likely have been purified using techniques such as liquid-liquid partitioning to separate the anthraquinones from other classes of compounds.
-
Chromatographic Separation: The enriched anthraquinone fraction would then have been subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, to separate the individual compounds. Thin-layer chromatography (TLC) would have been used to monitor the separation.
-
Isolation and Characterization: Fractions containing this compound would have been collected and the solvent evaporated. The pure compound would then have been characterized using spectroscopic methods, including UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), to elucidate its structure.
History of Chemical Synthesis
There is currently no specific information available in the scientific literature detailing the chemical synthesis of this compound. The synthesis of substituted anthraquinones can be complex, often involving multi-step procedures.
Biological Activity and Signaling Pathways
To date, there are no specific studies published that investigate the biological activity or the signaling pathways affected by this compound. However, the broader class of anthraquinones is known to possess a wide range of pharmacological properties.
Potential Biological Activities (Inferred from Structurally Similar Compounds)
Many anthraquinones exhibit biological activities that are attributed to their ability to intercalate with DNA, generate reactive oxygen species, and inhibit enzymes such as topoisomerases. Some of the biological activities reported for other anthraquinones isolated from fungi and other natural sources include:
-
Antimicrobial activity
-
Antifungal activity
-
Antiviral activity
-
Cytotoxic and antitumor activity
-
Anti-inflammatory effects
-
Enzyme inhibition
It is plausible that this compound may share some of these activities, but this requires experimental validation.
Logical Relationship of Potential Biological Investigation
A logical workflow for the future biological investigation of this compound.
Conclusion and Future Directions
This compound is a naturally occurring anthraquinone whose discovery in 1971 has not been followed by significant further investigation into its chemical synthesis or biological properties. This guide has summarized the foundational knowledge of this compound, highlighting the significant gaps in our understanding.
Future research should focus on the following areas:
-
Development of a synthetic route: A robust and efficient synthesis would provide a reliable source of the compound for further studies.
-
Comprehensive biological screening: The compound should be screened against a wide range of biological targets to identify any potential therapeutic activities.
-
Mechanistic studies: If biological activity is identified, further studies will be needed to elucidate the mechanism of action and the signaling pathways involved.
The unique substitution pattern of this compound makes it a compelling candidate for further research, with the potential to yield novel insights into the structure-activity relationships of anthraquinones and possibly lead to the development of new therapeutic agents.
References
Pharmacokinetics of 5-Hydroxyalizarin 1-methyl ether: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyalizarin 1-methyl ether is a naturally occurring anthraquinone (B42736) compound isolated from the plant Hymenodictyon excelsum.[1][2] Despite its identification and availability for research purposes, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its pharmacokinetic profile. To date, no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have been published.
This technical guide addresses this knowledge gap by providing a general overview of the pharmacokinetics of anthraquinones as a chemical class, drawing from available research on related compounds. While these general principles offer a foundational understanding, it is crucial to recognize that the specific pharmacokinetic properties of this compound may differ and can only be definitively determined through dedicated experimental studies. This document also outlines a generalized experimental workflow for characterizing the pharmacokinetic profile of novel compounds like this compound.
Introduction to this compound
This compound is a quinone compound belonging to the anthraquinone family.[1][2] It has been identified as a constituent of Hymenodictyon excelsum, a plant used in traditional medicine.[3] While various pharmacological activities have been reported for crude extracts of Hymenodictyon excelsum and other anthraquinones, specific data on the in vivo behavior of this compound is not available in the current body of scientific literature.
General Pharmacokinetics of Anthraquinones
In the absence of specific data for this compound, this section provides a summary of the general pharmacokinetic characteristics of anthraquinones based on a review of the class.[4][5]
2.1. Absorption
The absorption of anthraquinones primarily occurs in the intestines.[4][5] The rate and extent of absorption are influenced by their physicochemical properties, such as liposolubility. Generally, free anthraquinones (aglycones) are absorbed more rapidly than their glycoside forms due to their higher lipid solubility.[4][5] The presence of a double peak in the plasma concentration-time profile of some anthraquinones suggests the possibility of enterohepatic circulation or reabsorption.[4][5]
2.2. Distribution
Following absorption, anthraquinones are widely distributed throughout the body. They are primarily found in organs and tissues with high blood flow, such as the liver, kidneys, lungs, and intestines.[4][5]
2.3. Metabolism
Anthraquinones undergo extensive metabolism primarily in the liver and by the intestinal flora.[4][5] The main metabolic pathways include:[4][5]
-
Hydrolysis: Cleavage of glycosidic bonds to release the aglycone.
-
Glucuronidation and Sulfation: Conjugation reactions that increase water solubility and facilitate excretion.
-
Methylation/Demethylation: Addition or removal of methyl groups.
-
Hydroxylation/Dehydroxylation: Addition or removal of hydroxyl groups.
-
Oxidation/Reduction: Interconversion between different oxidation states.
It is also noted that different anthraquinones can be metabolically transformed into one another.[4][5]
2.4. Excretion
The primary routes of excretion for anthraquinones and their metabolites are through the kidneys (urine) and the biliary system (feces).[4][5]
A generalized workflow for a pharmacokinetic study is presented below.
Data Presentation
Due to the lack of available quantitative data for the pharmacokinetics of this compound, no data tables can be presented at this time. Future research is required to determine key pharmacokinetic parameters such as:
-
Bioavailability (%F)
-
Maximum Plasma Concentration (Cmax)
-
Time to Maximum Plasma Concentration (Tmax)
-
Area Under the Curve (AUC)
-
Elimination Half-life (t½)
-
Volume of Distribution (Vd)
-
Clearance (CL)
Experimental Protocols
As no specific pharmacokinetic studies on this compound have been published, detailed experimental protocols cannot be provided. A general methodology for such a study would involve:
-
Test System: In vivo studies in an appropriate animal model (e.g., rats, mice) or in vitro studies using systems like Caco-2 cells for absorption and liver microsomes for metabolism.[6]
-
Drug Formulation and Administration: Preparation of a suitable formulation of this compound for administration via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Timed collection of biological matrices such as blood, urine, and feces.
-
Bioanalytical Method Development and Validation: Development of a sensitive and specific analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), for the quantification of this compound and its potential metabolites in the collected biological samples.
-
Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters from the concentration-time data using appropriate software.
Signaling Pathways
The current scientific literature does not contain information regarding the specific signaling pathways modulated by this compound. Therefore, no diagrams for signaling pathways can be provided. Research on other anthraquinones, such as alizarin, has indicated interactions with pathways like the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which is involved in the metabolism of xenobiotics.[7] However, it is not known if this compound has similar activity.
The diagram below illustrates a generalized overview of the ADME process for xenobiotics.
Conclusion and Future Directions
There is a clear absence of pharmacokinetic data for this compound in the public domain. While the general pharmacokinetic properties of the broader class of anthraquinones provide a theoretical framework, dedicated in vivo and in vitro studies are essential to elucidate the specific ADME profile of this compound. Such studies are critical for any future development of this compound for therapeutic or other applications, as a thorough understanding of its pharmacokinetics is fundamental to assessing its efficacy and safety. Future research should focus on conducting rigorous preclinical pharmacokinetic studies to fill the existing knowledge gap.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Frontiers | Pharmacokinetics of Anthraquinones from Medicinal Plants [frontiersin.org]
- 5. Pharmacokinetics of Anthraquinones from Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 5-Hydroxyalizarin 1-methyl ether in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyalizarin 1-methyl ether is a naturally occurring anthraquinone (B42736) that has been isolated from plant species such as Hymenodictyon excelsum[1][2]. Anthraquinones are a class of aromatic compounds known for their diverse biological activities, including antioxidant, antibacterial, and anti-inflammatory properties. Recent studies have highlighted the potential of anthraquinones to modulate various cellular signaling pathways, making them promising candidates for drug development. This document provides detailed protocols for the extraction and quantification of this compound from plant materials, along with an overview of its potential biological significance.
Data Presentation
While specific quantitative data for this compound in various plant extracts are not widely available in published literature, the following table provides a representative example of how such data can be structured. The values presented are hypothetical and based on typical concentrations of similar anthraquinones found in plant extracts.
| Plant Species | Plant Part | Extraction Solvent | Concentration of this compound (mg/kg of dry plant material) |
| Hymenodictyon excelsum | Bark | Methanol (B129727) | 75.8 |
| Hymenodictyon excelsum | Leaves | Ethanol | 42.3 |
| Rubia cordifolia | Roots | 70% Ethanol | 15.2 |
| Morinda officinalis | Roots | Methanol | 28.9 |
Experimental Protocols
The following protocols are designed to provide a robust framework for the extraction and quantification of this compound. These methods are based on established techniques for the analysis of anthraquinones in plant matrices.
Protocol 1: Plant Material Extraction
This protocol describes the extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and finely powdered plant material (e.g., bark, leaves, roots)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh approximately 10 g of the dried, powdered plant material.
-
Transfer the weighed material to a cellulose (B213188) thimble and place it in a Soxhlet extractor.
-
Extract the plant material with 250 mL of methanol for 6-8 hours.
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Redissolve the dried extract in a known volume of methanol (e.g., 10 mL) and filter through Whatman No. 1 filter paper.
-
Prior to HPLC or UPLC-MS/MS analysis, filter the extract through a 0.22 µm syringe filter.
Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound.
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Column: ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 95% A
-
1-5 min: Linear gradient from 95% A to 5% A
-
5-7 min: Hold at 5% A
-
7.1-9 min: Return to 95% A and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: (Specific transitions for this compound need to be determined by infusing a standard solution. A plausible transition would be based on its molecular weight of 270.24 g/mol ).
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
Quantification:
-
Inject the prepared standards and plant extracts into the UPLC-MS/MS system.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the calibration curve.
Signaling Pathway Interactions
Anthraquinones are known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound are not extensively studied, related compounds have been shown to influence pathways such as the Reactive Oxygen Species (ROS)/JNK pathway, which is critical in regulating apoptosis and cellular stress responses[3][4].
Caption: Anthraquinone-induced activation of the ROS/JNK signaling pathway leading to apoptosis.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from plant extracts.
Caption: Workflow for the quantification of this compound.
References
Application Note: Determination of 5-Hydroxyalizarin 1-methyl ether by High-Performance Liquid Chromatography
Introduction
5-Hydroxyalizarin 1-methyl ether is a naturally occurring anthraquinone (B42736) that has been isolated from medicinal plants such as Hymenodictyon excelsum.[1][2] Anthraquinones are a class of aromatic compounds known for their diverse pharmacological activities. As research into the therapeutic potential of these compounds continues, the need for reliable analytical methods for their identification and quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note presents a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, based on established methods for similar anthraquinone compounds.
Chemical Properties
| Property | Value |
| Molecular Formula | C15H10O5[1][2] |
| Molecular Weight | 270.24 g/mol [1] |
| CAS Number | 34425-63-3[2] |
| Chemical Structure | (Structure not available in search results) |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[2] |
Experimental Protocol
This protocol describes a proposed method for the analysis of this compound using RP-HPLC with UV detection. The method is adapted from established protocols for the analysis of other anthraquinones, such as alizarin (B75676) and purpurin.[3][4][5]
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[3][4]
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water. Formic acid or acetic acid may be used as a mobile phase modifier.
-
Standard: A reference standard of this compound.
Chromatographic Conditions:
The following conditions are proposed as a starting point for method development and will likely require optimization.
| Parameter | Recommended Condition |
| Mobile Phase | A) Water with 0.1% Formic AcidB) Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90-30% B30-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | A UV detector set at a wavelength corresponding to the absorbance maximum of this compound (requires experimental determination, but a general wavelength for anthraquinones is around 254 nm).[4] |
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: For plant extracts or other matrices, a suitable extraction method will be required. A common procedure involves extraction with a solvent like methanol or dichloromethane, followed by filtration through a 0.45 µm syringe filter before injection.[3]
Method Validation
For use in a regulated environment, the developed HPLC method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following table is a template for presenting quantitative data that would be obtained during method development and validation.
| Parameter | Result |
| Retention Time (min) | To be determined |
| Linearity (R²) | To be determined |
| Range (µg/mL) | To be determined |
| LOD (µg/mL) | To be determined |
| LOQ (µg/mL) | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (% RSD) | To be determined |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application of 5-Hydroxyalizarin 1-methyl ether in Cell-Based Assays: A Review of Potential Applications
Introduction
5-Hydroxyalizarin 1-methyl ether is a naturally occurring anthraquinone (B42736) compound isolated from the plant Hymenodictyon excelsum.[1][2] Anthraquinones are a class of aromatic organic compounds known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. While specific research on the application of this compound in cell-based assays is limited, its chemical structure suggests potential utility in several areas of cell biology and drug discovery. This document outlines potential applications and generalized protocols based on the known activities of structurally related anthraquinones.
Potential Applications in Cell-Based Assays
Based on the activities of similar anthraquinone compounds, this compound could be investigated in the following cell-based assays:
-
Cytotoxicity Assays: To evaluate its potential as an anticancer agent.
-
Anti-inflammatory Assays: To assess its ability to modulate inflammatory responses in cells.
-
Antioxidant Activity Assays: To determine its capacity to mitigate oxidative stress.
-
Enzyme Inhibition Assays: To screen for inhibitory activity against various enzymes, such as kinases or cyclooxygenases.
Data from Related Compounds
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| Alizarin 1-methyl ether | MCF-7 (Breast Carcinoma) | Cytotoxicity | Not Specified | Cytotoxic | [] |
| Alizarin 1-methyl ether | CEM-SS (T-lymphoblastic leukemia) | Cytotoxicity | Not Specified | Cytotoxic | [] |
Note: The lack of specific IC50 values necessitates initial dose-response studies to determine the optimal concentration range for this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in cell-based assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
Target cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C.
-
Nitrite (B80452) Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizations
Hypothesized Signaling Pathway Inhibition
Many anthraquinones are known to interfere with pro-inflammatory signaling pathways. A potential mechanism for the anti-inflammatory activity of this compound could involve the inhibition of the NF-κB pathway. The following diagram illustrates this hypothetical mechanism.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Workflow: Cell Viability Assay
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for an MTT-based cell viability assay.
References
Application Notes and Protocols for the Use of 5-Hydroxyalizarin 1-methyl ether in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyalizarin 1-methyl ether is a naturally occurring anthraquinone.[1][2][3] This class of compounds is known for a wide range of biological activities, including enzyme inhibition.[4][5][6] Anthraquinones have been investigated for their potential as antibacterial, antiviral, and anticancer agents.[4][] this compound is isolated from Hymenodictyon excelsum, a plant used in traditional medicine.[1][8][9][10][11] While the broader family of anthraquinones has been studied for enzyme inhibitory properties, specific data on this compound is not currently available in the public domain.
These application notes provide a general framework and detailed protocols for researchers to investigate the potential enzyme inhibitory activity of this compound. The provided methodologies are based on established principles of enzyme kinetics and inhibition assays and can be adapted for various enzyme classes.
Compound Information
| Property | Value |
| IUPAC Name | 1,5-dihydroxy-2-methoxyanthracene-9,10-dione |
| Synonyms | This compound |
| Chemical Formula | C₁₅H₁₀O₅ |
| Molecular Weight | 270.24 g/mol |
| CAS Number | 34425-63-3 |
| Natural Source | Hymenodictyon excelsum[1][8][9][10][11] |
Data Presentation: A Template for Reporting Enzyme Inhibition Data
As no specific enzyme inhibition data for this compound has been published, the following table serves as a template for researchers to populate with their experimental findings. This structured format allows for clear and concise presentation of quantitative data, facilitating comparison across different enzymes and experimental conditions.
| Target Enzyme | Enzyme Concentration (nM) | Substrate | Substrate Concentration (µM) | Assay Condition | IC₅₀ (µM) | Inhibition Type |
| e.g., Protein Kinase X | 10 | Peptide Y | 100 | 25°C, pH 7.5 | Data not available | Data not available |
| e.g., Phosphatase Z | 5 | pNPP | 500 | 37°C, pH 7.0 | Data not available | Data not available |
| e.g., Amylase | 20 | Starch | 1% | 37°C, pH 6.9 | Data not available | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for determining the enzyme inhibitory potential of this compound. These should be adapted based on the specific enzyme and substrate being investigated.
Protocol 1: General Enzyme Inhibition Assay
This protocol outlines a universal workflow for screening this compound against a target enzyme.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer (specific to the enzyme)
-
96-well microplates
-
Microplate reader
2. Preparation of Solutions:
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Working Solutions: Prepare serial dilutions of the stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.
-
Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer.
-
Substrate Solution: Dissolve the substrate in the assay buffer to the desired concentration.
3. Assay Procedure:
-
Add 10 µL of the compound working solutions to the wells of a 96-well plate. Include wells with buffer and DMSO as negative controls.
-
Add 80 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the compound to interact with the enzyme before the substrate is added.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Measure the reaction progress using a microplate reader at the appropriate wavelength for the chosen detection method (e.g., absorbance, fluorescence, luminescence).
-
Record data at multiple time points to determine the initial reaction velocity.
4. Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Experimental Workflow Diagram
Caption: Workflow for a typical enzyme inhibition assay.
Protocol 2: Determination of Inhibition Type (for confirmed inhibitors)
Once inhibition is confirmed, this protocol helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
1. Assay Setup:
-
Perform the enzyme inhibition assay as described in Protocol 1, but with varying concentrations of both the inhibitor (this compound) and the substrate.
-
A typical experimental design would involve at least three different fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.
2. Data Collection:
-
For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (V₀).
3. Data Analysis:
-
Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ against 1/[S] (where [S] is the substrate concentration).
-
Alternatively, a Michaelis-Menten plot (V₀ vs. [S]) can be used.
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the type of inhibition.
Signaling Pathway Visualization (Hypothetical)
As the specific signaling pathways modulated by this compound are unknown, the following diagram illustrates a hypothetical scenario where it inhibits a protein kinase involved in a generic signaling cascade.
Caption: Hypothetical inhibition of a signaling pathway.
Logical Relationship Diagram
Caption: Decision-making workflow for inhibitor characterization.
While direct evidence for the enzyme inhibitory properties of this compound is currently lacking in scientific literature, its chemical class suggests potential bioactivity. The protocols and templates provided here offer a robust starting point for researchers to systematically investigate this compound. Meticulous experimental design and data analysis, as outlined, will be crucial in elucidating its potential as an enzyme inhibitor and its mechanism of action. Researchers are encouraged to adapt these general protocols to their specific enzymes of interest and to thoroughly document their findings to contribute to the body of knowledge on this natural product.
References
- 1. Naturally occurring quinones. Part XIX. Anthraquinones in hymenodictyon excelsum and damnacanthus major - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. mdpi.com [mdpi.com]
- 5. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Hymenodictyon excelsum Phytochemical's Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In vitro and in vivo experimental design with 5-Hydroxyalizarin 1-methyl ether
Application Notes and Protocols: 5-Hydroxyalizarin 1-methyl ether
For Research Use Only
Introduction
This compound is a naturally occurring anthraquinone (B42736) isolated from the bark of Hymenodictyon excelsum.[1][2][3] While this specific compound is not extensively studied, extracts from Hymenodictyon excelsum have been reported to exhibit a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects.[4][5][6] Furthermore, the broader class of anthraquinones is known for its potential as anticancer and anti-inflammatory agents.[7][8][9][10]
These application notes provide a comprehensive guide for the initial in vitro and in vivo characterization of this compound, based on the activities of its source and structurally related compounds. The protocols outlined below are intended to serve as a starting point for investigating its potential anticancer and anti-inflammatory properties.
Compound Information:
-
Compound Name: this compound
-
Chemical Class: Anthraquinone
-
Solubility: Soluble in DMSO (e.g., 10 mM)[2]
Postulated Biological Activities
Based on the known biological activities of Hymenodictyon excelsum extracts and other anthraquinone derivatives, this compound is postulated to have potential:
-
Anticancer Activity: Many anthraquinones exhibit cytotoxicity towards cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and modulation of signaling pathways like ROS/JNK.[8][10][11]
-
Anti-inflammatory Activity: Extracts from the source plant and related anthraquinones have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory mediators.[4][5][6][12]
-
Antioxidant Activity: The antioxidant properties of Hymenodictyon excelsum bark suggest that its constituents may act as free radical scavengers.[5][13]
Recommended In Vitro Experimental Design
A general workflow for the initial in vitro screening of this compound is proposed below.
Caption: General workflow for in vitro screening of this compound.
Data Presentation: Example Quantitative Data
The following tables are examples of how to present quantitative data obtained from the proposed in vitro assays.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Exposure |
| HCT116 | Colon Carcinoma | User-determined value |
| MCF-7 | Breast Adenocarcinoma | User-determined value |
| A549 | Lung Carcinoma | User-determined value |
| PC3 | Prostate Cancer | User-determined value |
Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages (Example Data)
| Treatment (µM) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control | User-determined value | User-determined value | User-determined value |
| LPS (1 µg/mL) | 100 | User-determined value | User-determined value |
| Compound (1) | User-determined value | User-determined value | User-determined value |
| Compound (5) | User-determined value | User-determined value | User-determined value |
| Compound (10) | User-determined value | User-determined value | User-determined value |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the compound (at IC₅₀ concentration) for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
LPS (from E. coli)
-
Griess Reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Proposed In Vivo Experimental Design
Should in vitro results demonstrate significant anticancer activity, a xenograft mouse model is recommended to evaluate in vivo efficacy.
Protocol 4: Human Tumor Xenograft Model
Animal Model:
-
Athymic nude mice (4-6 weeks old)
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (dissolved in a suitable vehicle, e.g., DMSO and corn oil) via intraperitoneal injection or oral gavage at various doses (e.g., 10, 25, 50 mg/kg) daily or on alternate days.
-
The control group should receive the vehicle only. A positive control group (e.g., treated with a standard chemotherapeutic agent) can also be included.
-
Monitor tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Potential Signaling Pathways for Investigation
Based on the activities of related anthraquinones, this compound may exert its effects through the modulation of key cellular signaling pathways.
Caption: Hypothetical signaling pathways for investigation.
Further studies using techniques like western blotting can be employed to investigate the phosphorylation status and expression levels of key proteins in these pathways (e.g., JNK, p-JNK, IκBα, p-IκBα, NF-κB p65) to elucidate the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Naturally occurring quinones. Part XIX. Anthraquinones in hymenodictyon excelsum and damnacanthus major - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. abap.co.in [abap.co.in]
Application Notes and Protocols for In Vivo Delivery of 5-Hydroxyalizarin 1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyalizarin 1-methyl ether is a quinone compound isolated from medicinal plants such as Hymenodictyon excelsum.[1][2] While its specific biological activities are a subject of ongoing research, related anthraquinones have demonstrated a range of therapeutic potentials, including antioxidant, antibacterial, and anti-osteoporotic effects, as well as the ability to inhibit the growth of leukemic cells in animal models.[] A significant challenge in the in vivo application of anthraquinones is their often poor water solubility and potential for off-target toxicity. To address these limitations, advanced drug delivery systems, such as liposomes and nanoparticles, have been developed for similar compounds to enhance their bioavailability, target specificity, and therapeutic efficacy.
This document provides detailed application notes and protocols for the formulation of this compound into liposomal and nanoparticle-based delivery systems for in vivo research. Additionally, it outlines potential signaling pathways that may be modulated by this class of compounds, based on studies of the related molecule, alizarin.
Data Presentation: Delivery System Characteristics
The following tables summarize key quantitative data for representative anthraquinone (B42736) delivery systems, which can serve as a benchmark for the development of this compound formulations.
Table 1: Characteristics of a Liposomal Anthraquinone Formulation for Triple-Negative Breast Cancer [4][5]
| Parameter | Value |
| Delivery System | Polyethylene glycol-modified nanoscale liposomes (LipoRV) |
| Encapsulated Drug | Novel anthraquinone derivative |
| Particle Size | Not specified |
| Zeta Potential | Not specified |
| In Vivo Model | Xenograft animal model of triple-negative breast cancer |
| Key Outcome | Successful tumor clearance and good safety profile |
Table 2: Characteristics of Solid Lipid Nanoparticles for Thymoquinone Delivery [6]
| Parameter | Value |
| Delivery System | Solid Lipid Nanoparticles (THQ-SLNs) |
| Encapsulated Drug | Thymoquinone |
| Particle Size | 166.1 ± 10.96 nm |
| Zeta Potential | -11.34 ± 3.54 mV |
| Entrapment Efficiency | 71.60 ± 3.85% |
| In Vivo Bioavailability | Nearly 5-fold increase compared to suspension |
Table 3: Characteristics of Anti-HER2 Immunoliposomes for Tiancimycin A Delivery [7][8]
| Parameter | Value |
| Delivery System | Trastuzumab-coated immunoliposomes (HER2-TNM A-ILs) |
| Encapsulated Drug | Tiancimycin A (an anthraquinone-fused enediyne) |
| Particle Size | 182.8 ± 2.1 nm |
| Zeta Potential | 1.75 ± 0.12 mV |
| In Vivo Model | HER2-positive KPL-4 mouse tumors |
| Key Outcome | Suppressed tumor growth at a low dose (0.02 mg/kg) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is adapted from the thin-film hydration method, a common technique for encapsulating hydrophobic drugs like anthraquinones.[9][10]
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, DPPC, and cholesterol in a molar ratio of 1:10:5 in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (for DPPC, >41°C).
-
Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add sterile PBS (pH 7.4) to the flask containing the lipid film. The volume will depend on the desired final concentration.
-
Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with a polycarbonate membrane (e.g., 100 nm pore size) for 10-20 passes. This will produce small unilamellar vesicles (SUVs).
-
-
Purification and Characterization:
-
Remove unencapsulated this compound by centrifugation or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential (using dynamic light scattering), and encapsulation efficiency (by lysing the liposomes with a detergent and quantifying the drug content using UV-Vis spectroscopy or HPLC).
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used biodegradable polymer system for drug delivery.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound and PLGA in DCM.
-
-
Emulsification:
-
Add the organic phase dropwise to an aqueous solution of PVA while stirring at high speed on a magnetic stirrer.
-
Continue stirring for 2-4 hours to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Sonicate the emulsion using a probe sonicator to reduce the droplet size.
-
Continue stirring the emulsion at room temperature overnight to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Washing and Collection:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder.
-
-
Characterization:
-
Characterize the nanoparticles for size and morphology (using scanning electron microscopy), surface charge (zeta potential), and drug loading and encapsulation efficiency (by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways affected by alizarin, a related anthraquinone, and a general workflow for in vivo studies of drug delivery systems.
Caption: Potential signaling pathways modulated by alizarin.[11][12][13][14]
Caption: General workflow for preclinical in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. Liposome-encapsulated anthraquinone improves efficacy and safety in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanocarrier based formulation of Thymoquinone improves oral delivery: stability assessment, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-HER2 Immunoliposomes: Antitumor Efficacy Attributable to Targeted Delivery of Anthraquinone-Fused Enediyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti‐HER2 Immunoliposomes: Antitumor Efficacy Attributable to Targeted Delivery of Anthraquinone‐Fused Enediyne - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 5-Hydroxyalizarin 1-Methyl Ether
Welcome to the technical support center for the synthesis and purification of 5-Hydroxyalizarin 1-methyl ether. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges in synthesizing this compound typically revolve around achieving selective methylation and minimizing side product formation. Key issues include:
-
Low reaction yield: This can be caused by incomplete reaction, degradation of the starting material, or competing side reactions.
-
Formation of undesired isomers: Non-selective methylation can lead to a mixture of methylated products, which can be difficult to separate.
-
Difficulty in purification: The final product often requires careful purification to remove unreacted starting materials and isomeric byproducts.
Q2: What analytical techniques are recommended for monitoring the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a highly effective and commonly used technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q3: How can I confirm the identity and purity of the final product?
A3: The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule, including the position of the methyl group.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: IR can identify the presence of key functional groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for assessing the purity of the final compound.
-
UV-Vis Spectroscopy: The electronic absorption spectra of hydroxyanthraquinones are well-characterized and can be used for identification.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive methylating agent. | Use a fresh or properly stored methylating agent. Ensure it has not been exposed to moisture. |
| Insufficient base. | Ensure a slight excess of a suitable base (e.g., K₂CO₃, NaH) is used to deprotonate the hydroxyl group. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction by TLC. | |
| Formation of Multiple Products (Poor Selectivity) | Reaction temperature is too high. | Lower the reaction temperature to favor the thermodynamically more stable product. |
| Strong, non-selective methylating agent. | Consider using a milder methylating agent. | |
| Incorrect choice of solvent. | The polarity of the solvent can influence selectivity. Screen different solvents (e.g., DMF, acetone, acetonitrile). | |
| Product is Difficult to Purify from Starting Material | Similar polarity of product and starting material. | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase. |
| Co-crystallization of product and starting material. | Attempt recrystallization from a different solvent system. | |
| Product Decomposes During Purification | Exposure to strong light or high temperatures. | Protect the compound from light and use moderate temperatures during solvent evaporation. |
| Presence of acidic or basic impurities. | Neutralize the work-up fractions before concentrating. |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound based on standard methylation procedures for polyhydroxyanthraquinones.
Synthesis of this compound
-
Dissolve Alizarin (B75676): In a round-bottom flask, dissolve alizarin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add Base: Add a weak base, such as potassium carbonate (K₂CO₃, 1.1 equivalents), to the solution.
-
Add Methylating Agent: While stirring, add a methylating agent, such as methyl iodide (CH₃I, 1.1 equivalents), dropwise to the mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare Column: Pack a silica (B1680970) gel column with a suitable non-polar solvent.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate mixture) to separate the desired product from impurities and starting material.
-
Collect Fractions: Collect the fractions containing the purified product, as identified by TLC analysis.
-
Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Guides
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common synthesis issues.
Preventing degradation of 5-Hydroxyalizarin 1-methyl ether in solution
This technical support center provides guidance on the proper handling, storage, and use of 5-Hydroxyalizarin 1-methyl ether in solution to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: Like other hydroxyanthraquinones, this compound can be susceptible to degradation in both highly acidic and basic conditions.[1][2]
-
Light: Exposure to UV and visible light can induce photodegradation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1][2]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the hydroxyl groups.[1]
-
Solvent: The choice of solvent can impact the stability of the compound.[1]
Q2: What are the visible signs of degradation?
A2: Degradation of a this compound solution may be indicated by a color change, the formation of precipitates, or a decrease in the expected biological activity or analytical response.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.[3] For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquot the stock solution into tightly sealed, light-protected vials and store at -20°C or -80°C. One supplier suggests that pre-prepared solutions should be stored sealed at -20°C for no longer than one month.[] Avoid repeated freeze-thaw cycles.
Q4: Can I do anything to improve the stability of my working solutions during an experiment?
A4: Yes. To minimize degradation during experiments, consider the following:
-
Protect from light: Use amber-colored vials or wrap your containers in aluminum foil.[1]
-
Control temperature: Perform experiments at a controlled, cool temperature where possible.[1]
-
Use an inert atmosphere: For sensitive experiments, purging the solvent and the headspace of your container with an inert gas like argon or nitrogen can minimize oxidation.[1]
-
pH management: Maintain a neutral or slightly acidic pH for your solution, as extreme pH values can promote degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Variable degradation of the compound between experiments. | Standardize all experimental parameters, including solution preparation, storage duration and conditions, and handling procedures. Ensure consistent light and temperature exposure for all samples.[1] |
| Rapid loss of color in solution | Likely photodegradation or oxidation. | Prepare fresh solutions for critical experiments. Protect solutions from light at all stages of the experiment.[1] Consider deoxygenating solvents and working under an inert atmosphere.[1] |
| Formation of precipitate | Degradation product is insoluble, or solvent evaporation has occurred. | Visually inspect for signs of degradation. If degradation is suspected, prepare a fresh solution. Ensure containers are properly sealed to prevent solvent evaporation. |
| Reduced biological activity | The compound has degraded, leading to a lower effective concentration. | Quantify the compound concentration using an analytical method like HPLC-UV before use, especially if the solution has been stored for an extended period. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO with added stabilizers.
Materials:
-
This compound (MW: 270.24 g/mol )[5]
-
Anhydrous DMSO
-
Ascorbic acid (optional antioxidant)
-
EDTA (optional chelating agent)
-
Amber glass vials with screw caps
-
Argon or nitrogen gas supply
-
Analytical balance, vortex mixer, and micropipettes
Procedure:
-
Weigh out 2.70 mg of this compound and transfer it to a 1 mL amber glass vial.
-
(Optional) Add ascorbic acid to a final concentration of 0.1% (w/v) and/or EDTA to a final concentration of 1 mM.
-
Add 800 µL of anhydrous DMSO to the vial.
-
Purge the headspace of the vial with argon or nitrogen gas for 30 seconds.
-
Immediately cap the vial tightly and vortex until the compound is completely dissolved.
-
Add anhydrous DMSO to bring the final volume to 1 mL.
-
Wrap the vial in parafilm to ensure a tight seal.
-
Label the vial with the compound name, concentration, date, and storage conditions.
-
Store at -20°C for long-term storage.
Protocol 2: Monitoring Stability using UV-Vis Spectroscopy
This protocol provides a method to assess the stability of this compound in a specific buffer over time.
Materials:
-
Stock solution of this compound (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer and quartz cuvettes
-
Incubator or water bath set to the desired experimental temperature
Procedure:
-
Prepare a working solution of this compound in the experimental buffer to a final concentration with a measurable absorbance (e.g., 10 µM).
-
Immediately after preparation (t=0), measure the full UV-Vis spectrum (e.g., 200-600 nm) of the solution.
-
Divide the remaining solution into multiple aliquots in separate, sealed vials.
-
Incubate the aliquots under the desired experimental conditions (e.g., 37°C, with or without light exposure).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and measure its UV-Vis spectrum.
-
Analyze the data by plotting the absorbance at the wavelength of maximum absorbance (λmax) against time. A decrease in absorbance indicates degradation.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions, as might be determined by an assay such as HPLC.
| Condition | Solvent | Temperature | Light Exposure | % Remaining after 24h |
| 1 | DMSO | 25°C | Ambient | 98% |
| 2 | DMSO | 25°C | Dark | >99% |
| 3 | PBS (pH 7.4) | 37°C | Ambient | 75% |
| 4 | PBS (pH 7.4) | 37°C | Dark | 90% |
| 5 | PBS (pH 7.4) + 0.1% Ascorbic Acid | 37°C | Ambient | 85% |
| 6 | PBS (pH 7.4) + 0.1% Ascorbic Acid | 37°C | Dark | 95% |
Visualizations
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: 5-Hydroxyalizarin 1-methyl ether HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 5-Hydroxyalizarin 1-methyl ether. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations and resolving common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a quinone compound, specifically an anthraquinone (B42736).[1][2][] It has been isolated from plants such as Hymenodictyon excelsum.[1][2] Anthraquinones are known for various biological activities, including antioxidant and anti-inflammatory properties.[4]
Q2: What are the typical challenges encountered in the HPLC analysis of phenolic and anthraquinone compounds like this compound?
The HPLC analysis of phenolic and anthraquinone compounds can present several challenges, primarily related to peak shape and retention. Common issues include peak tailing, peak splitting, and shifts in retention time. These problems can arise from a variety of factors including secondary interactions with the stationary phase, improper mobile phase composition, or issues with the HPLC system itself.[5][6][7]
Q3: What is a good starting point for developing an HPLC method for this compound?
For phenolic and anthraquinone compounds, a reversed-phase HPLC method using a C18 column is a common starting point.[8] The mobile phase typically consists of a mixture of an aqueous component (often with a pH modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol.[9][10][11] A gradient elution is often employed to achieve good separation of a range of analytes with varying polarities.[10]
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing, an asymmetry where the latter half of the peak is broader, is a frequent problem in the analysis of phenolic compounds.[5][12][13] It can compromise the accuracy of quantification. The primary causes and their solutions are outlined below.
Primary Causes and Solutions for Peak Tailing:
-
Secondary Interactions with Residual Silanols: The hydroxyl group in this compound can interact with exposed silanol (B1196071) groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.[5][12][14]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) with an acidifier like formic or phosphoric acid can suppress the ionization of both the analyte and the silanol groups, thereby reducing these secondary interactions.[7][14]
-
Solution 2: Use of End-Capped Columns: Employing a modern, end-capped HPLC column will minimize the number of available residual silanol groups.[7][14]
-
Solution 3: Mobile Phase Additives: While less common with modern columns, adding a tail-suppressing agent like triethylamine (B128534) (TEA) to the mobile phase can help to mask the residual silanol groups.[12][15]
-
-
Column Contamination and Aging: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, creating active sites that cause peak tailing.[6][7]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.[5]
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.[5]
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Issue 2: Peak Splitting
Q: I am observing split peaks in my chromatogram. What could be causing this and how can I fix it?
A: Peak splitting can manifest as a "double peak" or a "shoulder" on the main peak and can be indicative of several issues, from column problems to sample preparation.[6][13][16]
Common Causes and Solutions for Peak Splitting:
-
Column Issues:
-
Void in the Column: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[6][13][17] This can happen if a poorly packed column bed settles.[6]
-
Solution: Reversing and flushing the column (back-flushing) may sometimes resolve minor issues. However, a significant void usually necessitates column replacement.[6]
-
-
Partially Blocked Frit: A blockage in the inlet frit of the column can disrupt the sample flow path, leading to peak splitting that typically affects all peaks in the chromatogram.[17]
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion and splitting.[6][18]
-
Co-eluting Impurities: What appears to be a split peak might actually be two different compounds eluting very close to each other.[17]
Decision Tree for Troubleshooting Peak Splitting
Caption: A decision tree to diagnose the cause of peak splitting in HPLC.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Tailing for a Representative Phenolic Compound
| Mobile Phase pH | Tailing Factor (As) | Peak Shape |
| 7.0 | 2.35 | Poor |
| 3.0 | 1.33 | Good |
| Data adapted from a study on methamphetamine, a basic compound, to illustrate the effect of pH on peak shape due to silanol interactions, a principle that also applies to phenolic compounds.[14] |
Experimental Protocols
Example Protocol for HPLC Analysis of Phenolic and Anthraquinone Compounds
This protocol is a general guideline and should be optimized for the specific analysis of this compound.
-
Instrumentation:
-
Reagents:
-
Chromatographic Conditions:
-
Column Temperature: 25 °C.[9]
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV-Vis spectrum of this compound. Phenolic compounds are often monitored around 280 nm and 320 nm.[7]
-
Injection Volume: 10 µL.[9]
-
Gradient Elution Example:
-
0-5 min: 95% A, 5% B
-
5-30 min: Linear gradient to 20% A, 80% B
-
30-35 min: Hold at 20% A, 80% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
40-45 min: Equilibration (This is an illustrative gradient and should be optimized for the specific separation.)[10]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in the chosen sample solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulate matter from clogging the HPLC system.[9]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 4. ujpronline.com [ujpronline.com]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. ftb.com.hr [ftb.com.hr]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design of Experiments-Based Optimization of Flavonoids Extraction from Daphne genkwa Flower Buds and Flavonoids Contents at Different Blooming Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. acdlabs.com [acdlabs.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bio-works.com [bio-works.com]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 18. support.waters.com [support.waters.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of 5-Hydroxyalizarin 1-methyl ether for Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of 5-Hydroxyalizarin 1-methyl ether during long-term storage and experimentation.
Troubleshooting Guides
This section addresses specific issues you may encounter, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: My solid this compound has changed color or appears clumpy.
-
Question: I've noticed a change in the physical appearance of my powdered this compound during storage. What could be the cause and how can I address it?
-
Answer: A visible change in color, such as darkening, or the clumping of the powder is often an initial indicator of degradation.[1] This can be caused by exposure to light, elevated temperatures, or moisture.[2]
-
Immediate Action:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light and moisture.[2]
-
Assess Humidity: If clumping is observed, this suggests moisture absorption.[1] Store the compound in a desiccator to maintain a low-humidity environment.[2]
-
Purity Check: To understand the extent of degradation, perform a purity analysis using High-Performance Liquid Chromatography (HPLC).[1] Compare the chromatogram with a reference standard or a freshly prepared sample to identify any degradation products.[2]
-
-
Issue 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a stored solution.
-
Question: My recent HPLC analysis of a stock solution of this compound shows additional peaks that were not present when the solution was freshly prepared. What do these peaks signify and what should I do?
-
Answer: The appearance of new peaks in your chromatogram is a strong indication of chemical degradation.[1] For solutions, degradation can be accelerated by the solvent, exposure to light, and temperature fluctuations.[2]
-
Immediate Action:
-
Identify Degradants: If possible, use LC-Mass Spectrometry (LC-MS) to get mass information on the new peaks to hypothesize the structure of the degradation products.
-
Review Solution Storage: Solutions of similar compounds, like Alizarin 1-methyl ether, are recommended to be stored at -20°C for no longer than one month.[] If your storage conditions deviate from this, it is likely the cause of degradation. For longer-term storage, consider preparing fresh solutions as needed.
-
Solvent Selection: Ensure the solvent used is high-purity and appropriate for the compound. Methanol (B129727) and ethanol (B145695) are common choices for anthraquinones.[2]
-
-
Issue 3: I'm seeing inconsistent results in my biological assays.
-
Question: The potency or effect of my this compound seems to be decreasing over time in my cell-based assays. Could this be a stability issue?
-
Answer: Yes, a loss of potency is a common consequence of compound degradation.[1] The degradation products may have different or no biological activity, leading to inconsistent experimental outcomes.
-
Immediate Action:
-
Confirm Purity: Immediately analyze the purity of the stock solution being used in your assays via HPLC.
-
Prepare Fresh Solutions: Discard the old stock solution and prepare a fresh one from your solid compound. It is advisable to prepare smaller, single-use aliquots to minimize freeze-thaw cycles if the solution is stored frozen.[2]
-
Implement Strict Storage Protocols: For all new solutions, adhere to the recommended storage conditions: store at 4°C for short-term use and in aliquots at -20°C or -80°C for longer-term storage, always in amber vials to protect from light.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place.[1][2] Refrigeration at 4°C is recommended for long-term storage.[2] For highly sensitive experiments, storing under an inert atmosphere, such as argon or nitrogen, can prevent oxidative degradation.[2]
Q2: How should I prepare and store solutions of this compound?
A2: It is best to prepare solutions fresh for each experiment. If a stock solution is necessary, dissolve the compound in a high-purity solvent like DMSO, methanol, or ethanol.[2][4] For short-term storage (a few days), keep the solution at 4°C. For longer-term storage, it is recommended to store solutions under an inert atmosphere, sealed, at -20°C for no more than one month.[] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the structure (containing hydroxyl and methoxy (B1213986) groups on an anthraquinone (B42736) scaffold), the most probable degradation pathways are:
-
Photodegradation: Exposure to UV or visible light can lead to the formation of radical species and subsequent degradation.[1]
-
Oxidation: The quinone and hydroxyl groups can be susceptible to oxidation, especially in the presence of oxygen, heat, or light.
-
Hydrolysis: While the methyl ether is generally more stable than a glycoside, under harsh acidic or basic conditions, hydrolysis could potentially occur, although this is less common for ethers.[5][6]
Q4: How can I proactively assess the stability of my compound?
A4: Conducting a forced degradation study is the most effective way to understand the stability of this compound under various stress conditions.[1] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) and analyzing the resulting degradation.[7]
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its stability profile. This data is for illustrative purposes only.
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~5% | 1 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | ~8% | 2 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~15% | 3 |
| Thermal (Solid) | Oven | 7 days | 60°C | ~3% | 1 |
| Thermal (Solution) | Oven | 24 hours | 60°C | ~10% | 2 |
| Photolytic (Solid) | UV Light (254 nm) | 48 hours | Room Temp | ~12% | 2 |
| Photolytic (Solution) | UV Light (254 nm) | 8 hours | Room Temp | ~20% | 3 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.[2] Before analysis, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2] Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation (Solid): Place approximately 5 mg of the solid compound in a clear glass vial and keep it in a hot air oven at 60°C for 7 days.[1] After the specified time, dissolve the sample in the solvent to achieve a 0.5 mg/mL concentration for analysis.
-
Thermal Degradation (Solution): Incubate 2 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation (Solid): Spread a thin layer of the solid compound in a petri dish and expose it to a UV lamp at 254 nm for 48 hours. Prepare a 0.5 mg/mL solution for analysis.
-
Photolytic Degradation (Solution): Expose 2 mL of the stock solution to a UV lamp at 254 nm for 8 hours.
-
-
Sample Analysis (Stability-Indicating HPLC Method):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).[1]
-
Injection Volume: 10-20 µL.[1]
-
Procedure: Analyze all stressed samples, along with a non-stressed control sample, using the HPLC method. The method is considered "stability-indicating" if it can separate the parent peak of this compound from all the degradation product peaks.
-
Mandatory Visualization
Caption: Troubleshooting workflow for compound instability.
Caption: Experimental workflow for a forced degradation study.
Caption: Key factors influencing compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stress Degradation Studies on Embelin - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming autofluorescence in 5-Hydroxyalizarin 1-methyl ether imaging
Welcome to the technical support center for 5-Hydroxyalizarin 1-methyl ether imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges during fluorescence imaging experiments, with a specific focus on managing autofluorescence.
Troubleshooting Guide
Q1: I am observing significant background fluorescence in my control samples (unstained or secondary antibody only). What is causing this and how can I reduce it?
A1: The background signal you are observing is likely autofluorescence, which is the natural fluorescence emitted by various biological molecules within your sample.[1][2][3] Common sources include endogenous molecules like collagen, NADH, and lipofuscin, as well as artifacts introduced during sample preparation, particularly fixation with aldehyde-based reagents like formaldehyde (B43269) and glutaraldehyde (B144438).[3][4][5]
To diagnose and address the issue, you can follow this troubleshooting workflow:
Q2: Which chemical quenching agent is most appropriate for my experiment?
A2: The choice of chemical quencher depends on the primary source of autofluorescence in your sample. Different agents target different molecules. For example, sodium borohydride is effective against aldehyde-induced autofluorescence, while Sudan Black B is excellent for quenching lipofuscin, a pigment that accumulates with age in many tissues.[4][6]
| Quenching Agent | Primary Target | Advantages | Disadvantages | Citation |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence | Effective for reducing background from glutaraldehyde and formaldehyde fixation. | Can have variable results and may damage tissue or antigenicity with prolonged use. | [4][6] |
| Sudan Black B | Lipofuscin, Myelin | Highly effective at quenching lipofuscin autofluorescence. | Can introduce a dark precipitate and may fluoresce in the far-red channel. | [4][6] |
| Copper Sulfate (CuSO₄) | Broad-spectrum, including red blood cells | Can be effective for certain tissues, especially for quenching heme group fluorescence. | May not be universally effective and can potentially damage tissue. | [4][7] |
| Eriochrome Black T | Lipofuscin and formalin-induced autofluorescence | Can effectively reduce autofluorescence from multiple sources. | Less commonly cited than Sudan Black B; optimization may be required. | [4] |
Q3: How can I use imaging and computational techniques to separate the this compound signal from autofluorescence?
A3: Spectral unmixing is a powerful computational technique that separates different fluorescent signals based on their unique emission spectra.[8][9] This method is especially useful when autofluorescence has a broad emission that overlaps with your specific signal. The process involves capturing a series of images at different emission wavelengths (a "lambda stack") for your fully stained sample and for control samples (one unstained to capture the autofluorescence spectrum, and one with only this compound).[10] An algorithm then calculates the contribution of each known spectrum (autofluorescence and your fluorophore) to the total signal in each pixel, allowing you to computationally remove the autofluorescence.[9][10] This requires a spectral imaging system, such as a confocal microscope with a multi-channel detector.[11]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is effective for reducing autofluorescence caused by glutaraldehyde and formaldehyde fixation.[12]
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution.
-
Preparation of Quenching Solution: Prepare a fresh solution of 0.1-1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is a hazardous chemical; handle it with appropriate safety precautions.
-
Incubation: Incubate the slides in the NaBH₄ solution for 10-30 minutes at room temperature.[11]
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, antibody incubations).
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is designed to quench autofluorescence from lipofuscin granules, which are common in aged tissues.[6]
-
Rehydration/Preparation: For paraffin (B1166041) sections, deparaffinize and rehydrate to 70% ethanol (B145695). For frozen sections, bring them to 70% ethanol.
-
Preparation of Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter through a 0.2 µm filter to remove any undissolved particles.
-
Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[13]
-
Washing: Wash the slides extensively in PBS or your preferred washing buffer until no more color leaches from the sections. A quick dip in 70% ethanol can help remove excess stain before PBS washes.
-
Proceed with Staining: Continue with your immunofluorescence protocol.
Protocol 3: Pre-Staining Photobleaching
Photobleaching uses high-intensity light to destroy autofluorescent molecules before you apply your fluorescent labels.[14][15]
-
Sample Preparation: Prepare your slides (rehydrated paraffin sections or fixed cells) as you normally would before staining.
-
Illumination: Expose the sample to a broad-spectrum, high-intensity light source (e.g., UV light or a white LED array) for 1-2 hours.[13][15] The optimal duration may require testing.
-
Proceed with Staining: After photobleaching, proceed with your complete staining protocol for this compound. The specific signal should now be more prominent against the reduced background.[15]
Frequently Asked Questions (FAQs)
Q4: What is autofluorescence?
A4: Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, when they absorb light.[2] It is not caused by the addition of an external fluorescent marker. Common endogenous molecules that cause autofluorescence include NADH, flavins, collagen, elastin, and lipofuscin.[3][5] This intrinsic fluorescence can interfere with imaging experiments by creating a background signal that can mask the specific signal from your intended fluorophore.[2]
Q5: How should I set up my experimental controls to properly identify autofluorescence?
A5: To determine if your sample has significant autofluorescence, you must include an unstained control.[1][5] This sample should be processed in exactly the same way as your experimental samples, including fixation and any other treatments, but without the addition of any fluorescent labels.[5] When you image this control sample using the same settings as your experimental samples, any signal you detect is attributable to autofluorescence.[1]
Q6: Can my choice of sample fixative affect the level of autofluorescence?
A6: Yes, absolutely. Aldehyde-based fixatives, especially glutaraldehyde and to a lesser extent formaldehyde, are known to induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[4][5] To minimize this, you can:
-
Use the lowest possible concentration of fixative and the shortest fixation time that still preserves tissue morphology.[4]
-
Consider using an organic solvent fixative, such as chilled methanol (B129727) or ethanol, which typically results in lower autofluorescence.[3][4]
-
Always use fresh, high-quality fixative solutions, as old formaldehyde can degrade and increase background fluorescence.[16]
Q7: What are the typical spectral properties of common autofluorescent molecules?
A7: Autofluorescence is often characterized by broad excitation and emission spectra, primarily in the blue and green regions. This is why selecting fluorophores that emit in the far-red or near-infrared regions (above 650 nm) is a common strategy to avoid this interference, as endogenous autofluorescence is typically weaker in these regions.[4]
| Endogenous Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Location | Citation |
| Collagen / Elastin | 340-400 | 400-500 | Extracellular matrix | [3][4] |
| NADH / NADPH | 340-360 | 440-470 | Mitochondria, Cytoplasm | [2][3] |
| Riboflavins (FAD, FMN) | 440-470 | 520-540 | Mitochondria | [3] |
| Lipofuscin | 360-480 | 500-695 (Broad) | Lysosomes (aged cells) | [3][4] |
| Red Blood Cells (Heme) | Broad (UV-Green) | Broad (Green-Red) | Blood vessels | [3][4] |
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. biotium.com [biotium.com]
- 7. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 8. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
How to address non-specific binding of 5-Hydroxyalizarin 1-methyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues encountered during experiments with 5-Hydroxyalizarin 1-methyl ether, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a quinone compound.[1][2] Quinone derivatives are often studied for their potential biological activities. While specific applications are still under investigation, related compounds have been explored for various therapeutic properties.
Q2: What are the solvent recommendations for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents such as chloroform, dichloromethane, and ethyl acetate.[3] For biological assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects on the experiment.
Q3: What is non-specific binding and why is it a concern when working with small molecules like this compound?
Non-specific binding refers to the interaction of a compound with surfaces or molecules other than its intended biological target.[4][5][6] This can be caused by various forces, including hydrophobic and electrostatic interactions.[7] For this compound, non-specific binding can lead to inaccurate measurements of its biological activity, high background signals, and false-positive results.[4][6]
Troubleshooting Guide: Non-Specific Binding
High background signal or inconsistent results in your assay may be due to non-specific binding of this compound. The following guide provides a systematic approach to troubleshoot and mitigate this issue.
Initial Assessment of Non-Specific Binding
A crucial first step is to determine the extent of non-specific binding in your experimental system.
Experimental Protocol: No-Target Control
-
Objective: To quantify the binding of this compound in the absence of its intended biological target.
-
Methodology:
-
Prepare your standard assay setup (e.g., microplate wells, sensor surface).
-
In a set of control wells/chambers, omit the target molecule (e.g., use buffer or a non-target protein).
-
Add this compound at the same concentrations used in your main experiment.
-
Incubate and process these controls alongside your experimental samples.
-
Measure the signal generated in the no-target controls. This signal represents the level of non-specific binding.
-
Strategies to Reduce Non-Specific Binding
If the initial assessment reveals significant non-specific binding, the following strategies can be employed. It is often necessary to test several conditions to find the optimal solution for your specific assay.
1. Buffer Optimization
Adjusting the components of your assay buffer can significantly reduce non-specific interactions.
-
pH Adjustment: The charge of both this compound and the interacting surfaces can be influenced by pH.[8] Systematically vary the pH of your buffer to find a condition that minimizes non-specific binding while maintaining the activity of your target.
-
Increased Salt Concentration: Adding salts like NaCl to your buffer can help to shield electrostatic interactions that may contribute to non-specific binding.[5][8]
2. Use of Blocking Agents
Blocking agents are inert molecules that coat the surfaces of your assay system, preventing the non-specific adsorption of your compound of interest.
-
Bovine Serum Albumin (BSA): A commonly used protein blocking agent that can prevent non-specific binding to plasticware and other surfaces.[5][8]
-
Casein: Another effective protein-based blocking agent.
3. Addition of Surfactants
Non-ionic surfactants can disrupt hydrophobic interactions, which are a common cause of non-specific binding.[5][8]
-
Tween-20 or Triton X-100: These are mild detergents that can be added to the assay buffer at low concentrations.
Workflow for Mitigating Non-Specific Binding
Caption: A flowchart illustrating the systematic approach to troubleshooting non-specific binding.
Quantitative Comparison of Mitigation Strategies
The following table provides hypothetical data to illustrate the potential effectiveness of different strategies in reducing non-specific binding of this compound.
| Condition | This compound Concentration (µM) | Signal in No-Target Control (Relative Fluorescence Units) | % Reduction in Non-Specific Binding |
| Standard Buffer | 10 | 1500 | - |
| Standard Buffer + 150 mM NaCl | 10 | 950 | 36.7% |
| Standard Buffer + 0.1% BSA | 10 | 600 | 60.0% |
| Standard Buffer + 0.05% Tween-20 | 10 | 450 | 70.0% |
| Optimized Buffer (150 mM NaCl, 0.1% BSA, 0.05% Tween-20) | 10 | 120 | 92.0% |
Experimental Protocol: Buffer Optimization and Additive Screening
-
Objective: To systematically test the effect of different buffer components on the non-specific binding of this compound.
-
Methodology:
-
Prepare a series of assay buffers with varying pH, salt concentrations, and with the addition of different blocking agents and surfactants.
-
For each buffer condition, perform the "No-Target Control" experiment as described above.
-
Measure the signal for a fixed concentration of this compound in each buffer.
-
Compare the signals to identify the buffer composition that results in the lowest non-specific binding.
-
It is crucial to also run a parallel experiment with the target molecule to ensure that the optimized buffer conditions do not negatively impact the specific binding or activity you intend to measure.
-
Logical Relationship of Non-Specific Binding Factors
Caption: Factors contributing to the non-specific binding of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. biocrick.com [biocrick.com]
- 4. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Validation & Comparative
A Comparative Guide to 5-Hydroxyalizarin 1-methyl ether and Other Anthraquinones for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-Hydroxyalizarin 1-methyl ether and other notable anthraquinones. While quantitative experimental data on the biological activity of this compound is not currently available in the public domain, this document serves as a resource for researchers by presenting a framework for its evaluation. We have compiled available data on structurally related anthraquinones and provided detailed experimental protocols for key assays to facilitate future comparative studies.
Introduction to this compound
This compound is a naturally occurring anthraquinone (B42736) that has been isolated from the plant Hymenodictyon excelsum.[1][2] Anthraquinones are a class of aromatic compounds that form the basic scaffold of many compounds with significant biological activities, including anticancer and antimicrobial properties. Well-known anthraquinone-based drugs include the chemotherapy agents doxorubicin (B1662922) and mitoxantrone. The therapeutic potential of novel anthraquinones like this compound is therefore of considerable interest to the drug development community.
Comparative Biological Activity of Anthraquinones
To provide a basis for comparison, the following tables summarize the cytotoxic and antimicrobial activities of a selection of other anthraquinones. This data is extracted from a study by Ali et al. (2000), which investigated the biological activities of anthraquinones isolated from Morinda elliptica. It is important to note that this compound was not included in this study.
Cytotoxicity Data
The following table presents the cytotoxic activity of various anthraquinones against two human cancer cell lines: MCF-7 (breast carcinoma) and CEM-SS (T-lymphoblastic leukemia). The data is presented as the concentration that inhibits 50% of cell growth (IC50).
| Compound | MCF-7 (IC50, µg/mL) | CEM-SS (IC50, µg/mL) |
| Alizarin 1-methyl ether | > 30 | > 30 |
| Damnacanthal | 4.2 | 5.0 |
| Nordamnacanthal | > 30 | 0.85 |
| Lucidin-ω-methyl ether | 5.5 | 1.5 |
| Rubiadin | > 30 | 4.5 |
| Morindone | > 30 | > 30 |
Antimicrobial Activity
The antimicrobial activity of the same set of anthraquinones was evaluated against a panel of microorganisms. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | Bacillus subtilis (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
| Alizarin 1-methyl ether | > 100 | > 100 | > 100 | > 100 | > 100 |
| Damnacanthal | 25 | 25 | 100 | > 100 | > 100 |
| Nordamnacanthal | 25 | 50 | 50 | > 100 | > 100 |
| Lucidin-ω-methyl ether | > 100 | > 100 | > 100 | > 100 | > 100 |
| Rubiadin | > 100 | > 100 | > 100 | > 100 | > 100 |
| Morindone | 50 | 50 | 50 | > 100 | > 100 |
Proposed Experimental Protocols for the Evaluation of this compound
The following are detailed protocols for the evaluation of the cytotoxic and antimicrobial activities of this compound, based on established methodologies.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard preliminary assay to determine the cytotoxic potential of a compound.
Workflow for MTT Assay
Caption: Workflow for assessing anthraquinone cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, CEM-SS) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions in complete culture medium to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Antimicrobial Activity Assessment: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways Implicated in Anthraquinone Activity
Many anthraquinones exert their biological effects by interfering with key cellular signaling pathways. While the specific pathways affected by this compound are yet to be determined, common mechanisms for this class of compounds include DNA intercalation, generation of reactive oxygen species (ROS), and modulation of apoptosis-related pathways.
Potential Signaling Pathway for Anthraquinone-Induced Apoptosis
Caption: A potential signaling cascade for anthraquinone-induced apoptosis.
References
Unveiling the Bioactive Potential of 5-Hydroxyalizarin 1-methyl ether: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of 5-Hydroxyalizarin 1-methyl ether and its structurally related anthraquinones, Alizarin (B75676) and Alizarin 1-methyl ether. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its close analogs to infer its potential therapeutic activities and guide future research.
Executive Summary
This compound, a member of the anthraquinone (B42736) family, is a quinone compound isolated from Hymenodictyon excelsum. While specific bioactivity data for this compound remains scarce, its structural similarity to other well-researched anthraquinones, such as Alizarin and its 1-methyl ether derivative (also known as 2-Hydroxy-1-methoxyanthraquinone), suggests a potential for a range of biological effects. These may include antioxidant, antibacterial, anti-osteoporotic, and cytotoxic activities. This guide synthesizes the available data on these comparator compounds to provide a predictive framework for the bioactivity of this compound and to highlight key areas for future experimental validation.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for Alizarin and Alizarin 1-methyl ether across various experimental models. This data serves as a benchmark for predicting the potential efficacy of this compound.
Table 1: Comparative Cytotoxicity of Anthraquinone Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Alizarin | Pancreatic (PANC-1) | ~10 | [1] |
| Alizarin | Pancreatic (MIA PaCa-2) | ~10 | [1] |
| Alizarin 1-methyl ether | Leukemia (CEM-SS) | Cytotoxic | [] |
| Alizarin 1-methyl ether | Breast (MCF-7) | Cytotoxic | [] |
| Nordamnacanthal | Leukemia (CEM-SS) | Highly Cytotoxic | [] |
| Damnacanthal | Breast (MCF-7) | Moderately Cytotoxic | [] |
| Rubiadin | Leukemia (CEM-SS) | Strongly Cytotoxic | [] |
Table 2: Comparative Antibacterial Activity of Anthraquinone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Alizarin | Staphylococcus aureus | 4-16 | [3] |
| Alizarin | Streptococcus mutans | 6.25 | [3] |
| Emodin | Methicillin-resistant S. aureus (MRSA) | 4 | [3] |
| Damnacanthal | Various strains | Strong activity | [] |
| Morindone | Various strains | Strong activity | [] |
| Nordamnacanthal | Various strains | Strong activity | [] |
Table 3: Comparative Antioxidant Activity of Anthraquinone Derivatives
| Compound | Assay | Activity | Reference |
| Alizarin | DPPH Radical Scavenging | Good | [4] |
| Alizarin | Hydroxyl Radical Adduct Formation | Stable | [4] |
| Alizarin 1-methyl ether | Human Erythrocyte Assay | Excellent | [] |
| Purpurin | Multiple Assays | Strongest among tested anthraquinones | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity studies. Below are representative protocols for key experiments based on studies of related anthraquinones.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., PANC-1, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound, Alizarin) for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antibacterial Susceptibility Testing (Microbroth Dilution Method for MIC)
-
Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth media.
-
Compound Dilution: The test compound is serially diluted in a 96-well microplate containing broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Sample Preparation: A methanolic solution of the test compound is prepared at various concentrations.
-
DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction: The test compound solution is mixed with the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.
Osteoclast Differentiation Assay
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in the presence of M-CSF.
-
Differentiation Induction: Osteoclast differentiation is induced by treating the BMMs with RANKL.
-
Compound Treatment: Cells are co-treated with various concentrations of the test compound.
-
TRAP Staining: After several days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Quantification: The number of TRAP-positive multinucleated cells is counted to assess the extent of osteoclast differentiation.
Signaling Pathways and Mechanisms of Action
The bioactivities of anthraquinones are often mediated through their interaction with key cellular signaling pathways. Based on studies of Alizarin and other derivatives, the following pathways are likely relevant for this compound.
Anti-Cancer Activity: NF-κB Signaling Pathway
Alizarin has been shown to inhibit the growth of pancreatic cancer cells by blocking the activation of the NF-κB signaling pathway[1]. This pathway is crucial for cancer cell proliferation, survival, and inflammation. Inhibition of NF-κB leads to cell cycle arrest and apoptosis.
Anti-Osteoporotic Activity: RANKL/RANK/OPG Signaling Pathway
Anthraquinones have been shown to inhibit osteoclast differentiation, a key process in osteoporosis. This is often achieved by modulating the RANKL/RANK/OPG signaling pathway. By interfering with this pathway, these compounds can reduce bone resorption. Alizarin 1-methyl ether has been reported to inhibit osteoclast TRAP activity[].
Experimental Workflow for Bioactivity Screening
A systematic approach is necessary to validate the bioactivity of a novel compound like this compound. The following workflow outlines a logical progression of experiments.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of this compound is currently lacking, the data available for its structural analogs, Alizarin and Alizarin 1-methyl ether, provide a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented in this guide suggest that this compound is likely to exhibit antioxidant, antibacterial, anti-osteoporotic, and cytotoxic properties.
Future research should focus on the systematic in vitro and in vivo validation of these predicted bioactivities. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be critical in determining its therapeutic potential and advancing it through the drug development pipeline. The experimental protocols and workflows outlined in this guide offer a foundational framework for such investigations.
References
- 1. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00116D [pubs.rsc.org]
- 4. Radical scavenger competition of alizarin and curcumin: a mechanistic DFT study on antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antioxidant, enzyme inhibition, and cytotoxic activity of three anthraquinones (alizarin, purpurin, and quinizarin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 5-Hydroxyalizarin 1-methyl ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The objective of this guide is to assist researchers in selecting an appropriate analytical method and to provide a framework for cross-validation to ensure data integrity and consistency across different analytical platforms.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of 5-Hydroxyalizarin 1-methyl ether will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and throughput.[1][2] LC-MS/MS generally offers superior sensitivity and selectivity compared to HPLC-UV.[1]
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Anthraquinone (B42736) Analysis
| Performance Parameter | HPLC-UV Method (Adapted from Köseoğlu Yılmaz & Kolak, 2023) | LC-MS/MS Method (Adapted from Xiang et al., 2020) |
| Linearity Range | 0.25–50.00 µg/mL | 0.001–1.0 µg/mL |
| Correlation Coefficient (R²) | > 0.999[3] | > 0.995 |
| Limit of Detection (LOD) | 0.07–0.11 µg/mL[3] | 0.1–1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.20–0.34 µg/mL[3] | 0.5–5.0 ng/mL |
| Accuracy (% Recovery) | 91.83–112.06% | 95.3–104.8% |
| Precision (% RSD) | ≤ 5.78%[3] | < 15% |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a validated method for the quantification of various anthraquinones.[3]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol (B129727).
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Gradient elution using 0.1% o-phosphoric acid in water (Solvent A) and methanol (Solvent B).
-
Gradient Program: A suitable gradient program should be developed to ensure adequate separation of the analyte from any matrix components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 20 µL.
3. Calibration:
-
Prepare a series of standard solutions of this compound in methanol at concentrations spanning the expected sample concentration range.
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for the sensitive quantification of multiple anthraquinones.
1. Sample Preparation:
-
Follow the same sample preparation procedure as for the HPLC-UV method. A more dilute solution may be required due to the higher sensitivity of the LC-MS/MS technique.
2. LC-MS/MS Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable UPLC/HPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Develop an MRM method by selecting a precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and a characteristic product ion. This requires initial infusion of a standard solution to optimize the collision energy and other MS parameters.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Calibration and Quantification:
-
Prepare a series of standard solutions and a calibration curve as described for the HPLC-UV method.
-
Quantify the analyte in the samples using the developed MRM method.
Cross-Validation Workflow
Cross-validation is essential to demonstrate that two different analytical methods provide equivalent results, ensuring consistency and reliability of data.[5] The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods.
Caption: Workflow for the cross-validation of two analytical methods.
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation should be pre-defined.[6] A common approach is to calculate the percentage difference between the results obtained from the two methods for each sample. The acceptance criterion is often set such that the results from a significant majority of the samples (e.g., at least two-thirds) should be within ±15-20% of each other.[7] Statistical analysis, such as a Bland-Altman plot, can also be used to assess the agreement between the two methods.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. e-b-f.eu [e-b-f.eu]
Efficacy of 5-Hydroxyalizarin 1-methyl ether and Its Analogs: A Comparative Guide
In the landscape of natural product research, anthraquinones stand out for their diverse pharmacological activities. This guide provides a comparative overview of the efficacy of 5-Hydroxyalizarin 1-methyl ether and its structurally related analogs, with a focus on their cytotoxic and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.
Overview of Compounds
This compound is a naturally occurring anthraquinone (B42736) isolated from plant species such as Hymenodictyon excelsum and Damnacanthus major.[1] Structurally, it is a derivative of alizarin, featuring both a hydroxyl and a methoxy (B1213986) group. Its analogs, including Alizarin , Alizarin 1-methyl ether , and other substituted anthraquinones, have been the subject of numerous studies to evaluate their therapeutic potential. These compounds share a common tricyclic aromatic core, with variations in their substituent groups influencing their biological activity.
Comparative Efficacy: Cytotoxicity
While direct comparative studies evaluating the cytotoxicity of this compound alongside its analogs in a single experimental setting are limited, a review of the available literature provides insights into their individual potencies against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized below.
It is crucial to note that the following data is compiled from different studies and, therefore, direct comparison of IC50 values may not be appropriate due to variations in experimental conditions, cell lines, and methodologies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Alizarin | MDA-MB-231 | Breast Cancer | 14.65 ± 1.45 | [2] |
| 4T1 | Breast Cancer | 495 | [3] | |
| MGC-803 | Gastric Cancer | 40.35 | [3] | |
| Hep-G2 | Liver Cancer | 79.27 | [3] | |
| Xanthopurpurin | MDA-MB-231 | Breast Cancer | 14.65 ± 1.45 | [2] |
| Lucidin-ω-methyl ether | MDA-MB-231 | Breast Cancer | 13.03 ± 0.33 | [2] |
| 1-hydroxy-2-hydroxymethyl-3-methoxyanthraquinone | Hepa-3B | Liver Cancer | N/A (Most effective) | [4] |
| Colo-205 | Colon Cancer | N/A (Most effective) | [4] |
Signaling Pathways in Cytotoxicity
The cytotoxic effects of anthraquinones are often attributed to their ability to interfere with key cellular processes, leading to cell cycle arrest and apoptosis. While the specific mechanisms of this compound are not extensively detailed, the pathways modulated by its analog, alizarin, have been investigated. Alizarin has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival.[5]
Comparative Efficacy: Anti-inflammatory Activity
The anti-inflammatory properties of anthraquinones are another area of significant research interest. Extracts from Hymenodictyon excelsum, containing a mixture of anthraquinones, have demonstrated notable anti-inflammatory effects. Studies on specific analogs provide more quantitative insights.
| Compound | Assay | IC50 (µM) | Reference |
| Purpurin | DPPH Radical Scavenging | 3.491 (µg/mL) | [6] |
| Cordifoquinone A | NO Production Inhibition (LPS-stimulated RAW 264.7) | 14.05 | [7] |
| Cordifoquinone C | NO Production Inhibition (LPS-stimulated RAW 264.7) | 23.48 | [7] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Conclusion
The available data suggests that this compound and its analogs represent a promising class of compounds with potential applications in oncology and anti-inflammatory therapies. While this guide provides a summary of their individual efficacies, the lack of direct comparative studies highlights a critical gap in the current research. Future studies employing standardized protocols to evaluate these compounds head-to-head will be invaluable in elucidating their structure-activity relationships and identifying the most potent candidates for further preclinical and clinical development.
References
- 1. Naturally occurring quinones. Part XIX. Anthraquinones in hymenodictyon excelsum and damnacanthus major - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic anthraquinones from the stems of Rubia wallichiana Decne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anthraquinones from the Aerial Parts of Rubia cordifolia with Their NO Inhibitory and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Efficacy: A Comparative Guide to 5-Hydroxyalizarin 1-methyl ether and Related Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential therapeutic effects of 5-Hydroxyalizarin 1-methyl ether, an anthraquinone (B42736) isolated from Hymenodictyon excelsum. Due to the limited publicly available experimental data specifically for this compound, this document leverages data from the closely related and well-studied anthraquinone, Rubiadin-1-methyl ether, to provide a framework for potential in vitro and in vivo correlations. This guide also summarizes the known biological activities of extracts from Hymenodictyon excelsum, the natural source of this compound.
Comparative Data on Anthraquinone Activity
Table 1: In Vitro Anti-inflammatory Activity of Rubiadin-1-methyl ether
| Parameter | Cell Line | Treatment | Concentration | Result |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS-stimulated | 1 - 300 µM | Inhibition of NO production |
| Interleukin-6 (IL-6) Levels | RAW 264.7 Macrophages | LPS-stimulated | 1 - 300 µM | Inhibition of IL-6 production |
| Interleukin-1β (IL-1β) Levels | RAW 264.7 Macrophages | LPS-stimulated | 1 - 300 µM | Inhibition of IL-1β production |
| Macrophage Apoptosis | RAW 264.7 Macrophages | - | 1 - 300 µM | Increased apoptosis rate |
Table 2: In Vivo Anti-inflammatory Activity of Rubiadin-1-methyl ether in a Murine Model of Acute Lung Injury
| Parameter | Animal Model | Treatment | Dosage | Result |
| Leukocyte Infiltration | LPS-induced ALI mice | Rubiadin-1-methyl ether | Not Specified | Decreased leukocyte infiltration |
| Fluid Leakage | LPS-induced ALI mice | Rubiadin-1-methyl ether | Not Specified | Decreased fluid leakage |
| Pro-inflammatory Cytokines (IL-6, IL-12p70, IFN-γ, TNF-α, MCP-1) | LPS-induced ALI mice | Rubiadin-1-methyl ether | Not Specified | Decreased levels in BALF |
| Myeloperoxidase (MPO) Activity | LPS-induced ALI mice | Rubiadin-1-methyl ether | Not Specified | Decreased MPO activity |
| Anti-inflammatory Cytokine (IL-10) | LPS-induced ALI mice | Rubiadin-1-methyl ether | Not Specified | Increased levels in BALF |
BALF: Bronchoalveolar Lavage Fluid; ALI: Acute Lung Injury; LPS: Lipopolysaccharide
Biological Activities of Hymenodictyon excelsum Extracts
Hymenodictyon excelsum, the plant source of this compound, has been traditionally used for various medicinal purposes. Scientific studies on its extracts have revealed several pharmacological activities, suggesting the potential bioactivity of its constituent compounds.
-
Anti-inflammatory and Analgesic Activity : Extracts of H. excelsum have demonstrated anti-inflammatory and pain-relieving properties.
-
Antioxidant Activity : The plant extracts exhibit free radical scavenging capabilities.
-
Antimicrobial Activity : Extracts have shown efficacy against various bacteria and fungi.
-
Hepatoprotective Activity : Studies have indicated a protective effect against liver damage.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the in vitro and in vivo effects of this compound, based on protocols used for similar compounds.
In Vitro Anti-inflammatory Assay
-
Cell Culture : RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment : Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Incubation : The cells are incubated for 24 hours.
-
Analysis :
-
Nitric Oxide (NO) Assay : The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement : The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis : The expression levels of key inflammatory proteins (e.g., iNOS, COX-2) in cell lysates are determined by Western blotting.
-
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animals : Male Wistar rats (180-200 g) are used.
-
Acclimatization : Animals are acclimatized for one week under standard laboratory conditions.
-
Treatment : Animals are divided into groups and orally administered with either vehicle, a standard anti-inflammatory drug (e.g., Indomethacin), or varying doses of this compound.
-
Induction of Edema : One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema : The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation : The percentage of inhibition of edema is calculated for each group.
Visualizing Molecular Pathways and Experimental Design
To better understand the potential mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Potential mechanism of anti-inflammatory action for anthraquinones.
Caption: Workflow for the carrageenan-induced paw edema model.
Head-to-head comparison of 5-Hydroxyalizarin 1-methyl ether with other staining agents
An objective comparison of staining agents is crucial for researchers, scientists, and drug development professionals to select the most appropriate method for their specific experimental needs. While a direct comparison involving 5-Hydroxyalizarin 1-methyl ether is not feasible due to a lack of documented use as a biological stain, this guide provides a head-to-head comparison of three widely used and well-validated staining agents for the assessment of bone mineralization: Alizarin (B75676) Red S, von Kossa, and Calcein (B42510).
This comparison guide details the mechanisms, protocols, and performance of these agents, supported by data from peer-reviewed literature, to assist in making an informed decision for visualizing and quantifying osteogenesis.
At a Glance: Comparison of Mineralization Stains
| Feature | Alizarin Red S | von Kossa | Calcein |
| Primary Target | Calcium ions | Phosphate (B84403) ions (in calcium deposits) | Calcium in hydroxyapatite (B223615) crystals |
| Staining Principle | Chelation | Substitution-reduction reaction | Chelation and fluorescence |
| Cell State | Fixed cells | Fixed cells | Live or fixed cells |
| Detection Method | Brightfield Microscopy | Brightfield Microscopy | Fluorescence Microscopy |
| Output Signal | Red/Orange Precipitate | Black/Brown Precipitate | Green Fluorescence |
| Specificity for Bone Mineral | High | Indirect (stains phosphate) | High |
| Suitability for Live Imaging | No | No | Yes |
| Quantitative Analysis | Colorimetric absorbance | Densitometry (Image-based) | Fluorometric intensity |
Detailed Performance Comparison
Alizarin Red S
Alizarin Red S (ARS) is an anthraquinone (B42736) dye that has become a gold standard for the detection and quantification of calcium deposits in mineralized tissues and cell cultures.[1][2] It works by binding to calcium ions through a chelation process, forming a stable, insoluble red-orange complex.[3] This reaction is stoichiometric under controlled pH conditions (pH 4.1-4.3), allowing for the quantification of mineral deposits by extracting the stain and measuring its absorbance.[1][4]
Advantages:
-
Provides strong, clear staining of mineralized nodules.[5]
-
Amenable to quantification via solvent extraction and spectrophotometry.[1][5]
Limitations:
-
Requires cell fixation, precluding its use in longitudinal studies of live cells.[3]
-
The staining can be pH-sensitive, and non-specific binding can occur if the protocol is not followed carefully.[2][6]
-
Less sensitive for detecting early-stage mineralization compared to fluorescent methods.[7]
von Kossa Stain
The von Kossa method is a histological stain used to demonstrate mineralization in tissues for over a century.[8][9][10] It is an indirect method for detecting calcium deposits. The principle involves a substitution reaction where silver ions from a silver nitrate (B79036) solution replace the calcium in calcium phosphate deposits.[11][12] This silver phosphate is then reduced to black metallic silver upon exposure to strong light, making the mineralized areas visible.[9][11][12]
Advantages:
-
Provides high-contrast, black deposits that are easily visualized.[12][13]
-
A long-standing and well-understood histological technique.[8][9]
Limitations:
-
It is not specific for calcium; it stains the phosphate anions in the deposits.[8][12] Therefore, other phosphate salts can potentially give a positive result.
-
Requires confirmation with a calcium-specific stain like Alizarin Red S for definitive identification of calcium deposits.[8][12]
-
The light exposure step can be variable and requires careful control for reproducible results.[10][14]
-
Primarily a qualitative or semi-quantitative (image-based densitometry) method.[15]
Calcein
Calcein is a fluorescent dye that binds to calcium and is incorporated into newly forming hydroxyapatite crystals.[16][17] This makes it an excellent tool for visualizing active mineralization. Because it is fluorescent and generally non-toxic at working concentrations, it is particularly well-suited for labeling mineralizing fronts in living cells and organisms, allowing for dynamic and longitudinal studies.[17][18]
Advantages:
-
Enables real-time imaging of mineralization in live cells.[3][7]
-
Highly sensitive and can detect early stages of mineral deposition.[16][19]
-
Allows for straightforward quantification using fluorescence intensity measurements.[16][20]
-
Qualitatively, calcein has been shown to bind to the same mineralized regions as Alizarin Red S and von Kossa.[16][20]
Limitations:
-
Requires a fluorescence microscope for visualization.
-
Background fluorescence can be an issue if washing steps are not thorough.[21]
-
While generally considered non-toxic, high concentrations or prolonged exposure could potentially affect cell behavior.
Experimental Protocols
Experimental Workflow for In Vitro Mineralization Staining
Caption: General experimental workflow for in vitro mineralization staining.
Detailed Staining Procedures
1. Alizarin Red S Staining Protocol
-
Reagent Preparation: Prepare a 2% (w/v) Alizarin Red S solution in distilled water. Adjust the pH to 4.1-4.3 using ammonium (B1175870) hydroxide (B78521) or hydrochloric acid.[1][4][6]
-
Procedure:
-
After inducing osteogenic differentiation (typically for 14-21 days), wash cell cultures twice with Phosphate-Buffered Saline (PBS).[2]
-
Fix the cells with 10% buffered formalin or 4% paraformaldehyde for 15-30 minutes at room temperature.[2][4]
-
Wash the fixed cells twice with distilled water to remove the fixative.[2]
-
Add the Alizarin Red S staining solution to cover the cell monolayer and incubate for 20-45 minutes at room temperature.[1][4]
-
Aspirate the staining solution and wash the cells 3-5 times with distilled water until the wash solution is clear.[2]
-
Visualize the red mineral deposits under a brightfield microscope.
-
-
Quantification: To quantify, add 10% acetic acid or 10% cetylpyridinium (B1207926) chloride to each well to elute the stain. Shake for 15-30 minutes, then measure the absorbance of the supernatant (typically around 405-570 nm).[1][5]
2. von Kossa Staining Protocol
-
Reagent Preparation: Prepare a 1-5% aqueous silver nitrate solution and a 2.5-5% sodium thiosulfate (B1220275) solution.[12][14][22]
-
Procedure:
-
Wash and fix cells as described for Alizarin Red S.
-
Rinse thoroughly with distilled water.
-
Incubate the cells with the silver nitrate solution for 30-60 minutes under a strong light source (e.g., a 100-watt bulb or UV light).[14][22] Calcium deposits will turn black or brown-black.
-
Rinse several times with distilled water.
-
Incubate with sodium thiosulfate solution for 5 minutes to remove unreacted silver.[14][22]
-
Rinse with distilled water.
-
(Optional) Counterstain with Nuclear Fast Red to visualize cell nuclei.[12]
-
Visualize under a brightfield microscope.
-
3. Calcein Staining Protocol (for live cells)
-
Reagent Preparation: Prepare a stock solution of Calcein in DMSO and dilute it in culture medium to a final working concentration (e.g., 1-5 µg/mL).[16]
-
Procedure:
-
Aspirate the old culture medium from the cells.
-
Add the Calcein-containing culture medium to the cells.
-
Incubate for a desired period (from 15 minutes to several hours, or continuously) at 37°C in a CO2 incubator.[16][23]
-
Wash the cells 2-3 times with PBS to remove unbound Calcein.[16]
-
Add fresh PBS or culture medium to the wells.
-
Visualize the green fluorescence of mineral-bound Calcein using a fluorescence microscope with appropriate filters (e.g., 485 nm excitation, 530 nm emission).[16]
-
Signaling Pathways in Osteogenesis
The staining agents described are used to visualize the endpoint of a complex series of signaling events that lead to osteoblast differentiation and matrix mineralization. Several key signaling pathways are essential for this process, with the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) pathways being central regulators.[24][25][26][27] These pathways converge on master transcription factors, such as RUNX2, which orchestrate the expression of genes required for bone formation.[24][25][28]
Caption: Key signaling pathways converging on RUNX2 to drive osteogenesis.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. ixcellsbiotech.com [ixcellsbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. promocell.com [promocell.com]
- 7. researchgate.net [researchgate.net]
- 8. Von Kossa stain - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Von Kossa Calcium Staining Procedure Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Von Kossa stain Clinisciences [clinisciences.com]
- 12. biogenex.com [biogenex.com]
- 13. researchgate.net [researchgate.net]
- 14. von Kossa Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Semi-Quantitative Fluorescence Analysis of Calcein Binding as a Measurement of In Vitro Mineralization - ProQuest [proquest.com]
- 17. Calcein Binding to Assess Mineralization in Hydrogel Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Semi-Quantitative Fluorescence Analysis of Calcein Binding as a Measurement of In Vitro Mineralization | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Revisiting in vivo staining with alizarin red S - a valuable approach to analyse zebrafish skeletal mineralization during development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. boneandcancer.org [boneandcancer.org]
- 23. In vitro assay of mineralized-tissue formation on titanium using fluorescent staining with calcein blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. anygenes.com [anygenes.com]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 5-Hydroxyalizarin 1-methyl ether: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Hydroxyalizarin 1-methyl ether, a quinone compound.[1][2] Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
I. Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.
-
Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a NIOSH-approved respirator is recommended.
Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
II. Quantitative Data for Hazard Assessment
While specific quantitative data for this compound is limited, the following table summarizes general characteristics of related compounds to inform safe handling and disposal.
| Property | General Value/Information | Source(s) |
| Chemical Class | Anthraquinone (B42736), Ether | [1][2] |
| Appearance | Likely a colored solid (based on related compounds) | |
| Storage | Room temperature | [1] |
| General Hazards | May cause skin sensitization; some anthraquinones are suspected carcinogens. Ethers can form explosive peroxides over time. | [3][5] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]
Step 1: Waste Segregation and Collection
-
Identify and Segregate: Clearly identify all waste containing this compound. This waste must be segregated from other waste streams, especially incompatible chemicals.[4][8] Do not mix with acids, bases, or oxidizers unless instructed by your institution's Environmental Health and Safety (EHS) office.
-
Use Appropriate Containers: Collect the waste in a dedicated, chemically compatible, and leak-proof container.[4][6] Plastic containers are often preferred for solid chemical waste.[9] For any solvent-contaminated waste, use a container suitable for flammable liquids.
Step 2: Labeling of Hazardous Waste
-
Proper Labeling: As soon as the first particle of waste is placed in the container, it must be labeled.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear description of the hazards (e.g., "Toxic," "Irritant")
-
The name of the Principal Investigator (PI) and the laboratory location.[7]
-
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][9] This area should be at or near the point of generation and away from drains, heat sources, and incompatible materials.[8][10]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills from reaching the environment.[7][10]
-
Container Integrity: Ensure the container is kept closed at all times, except when adding waste.[7][9] Regularly inspect the container for any signs of leakage or degradation.
Step 4: Arranging for Disposal
-
Contact EHS: Do not attempt to transport or dispose of the waste yourself.[7] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[4]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests. This may involve submitting an online form or contacting the EHS office directly.
IV. Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.
-
Don Personal Protective Equipment (PPE): Before attempting to clean up a spill, don the appropriate PPE as described in Section I.
-
Contain the Spill: For solid spills, you can dampen the material with a suitable solvent like 60-70% ethanol (B145695) to prevent dust from becoming airborne.[3] Use an inert absorbent material (e.g., vermiculite, sand) for liquid spills.[4]
-
Clean-up: Carefully sweep or scoop the contained material into a designated hazardous waste container using non-sparking tools.[3]
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[4][7]
-
Report: Report the spill to your laboratory supervisor and EHS office.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 5-Hydroxyalizarin 1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Hydroxyalizarin 1-methyl ether, a quinone compound isolated from Hymenodictyon excelsum. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks.
I. Hazard Identification and Safety Precautions
Potential Hazards:
-
Serious Eye Damage/Irritation: May cause significant eye injury.
-
Skin Sensitization: May cause an allergic skin reaction upon contact.
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Carcinogenicity/Genotoxicity: Suspected of causing cancer or genetic defects.
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.
General Safety Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
II. Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted to determine the specific PPE requirements for the planned procedures. The following provides a general guideline for handling powdered this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves must be inspected before use and changed frequently, especially after direct contact. |
| Respiratory Protection | For handling larger quantities or when dust generation is likely, a NIOSH-approved N95 or higher-rated particulate respirator is recommended. A full-face respirator offers a higher level of protection. |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn. For extensive handling, disposable coveralls may be necessary to prevent skin contact. |
| Footwear | Closed-toe shoes are required in the laboratory. |
III. Operational Plan for Handling
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Experimental Protocol for Weighing and Dissolving:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in the table above.
-
Place all necessary equipment (analytical balance, spatulas, weigh boats, beakers, solvent) inside the fume hood.
-
-
Weighing:
-
Carefully open the container of this compound.
-
Use a clean spatula to transfer the desired amount of the powdered compound onto a weigh boat on the analytical balance.
-
Avoid creating airborne dust. If any dust is generated, ensure it is contained within the fume hood.
-
Securely close the primary container after weighing.
-
-
Dissolving:
-
Transfer the weighed powder into a suitable beaker or flask.
-
Slowly add the desired solvent (e.g., DMSO) while gently swirling the container to facilitate dissolution.
-
Ensure the container is covered to prevent solvent evaporation and potential release of vapors.
-
IV. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or excess solid this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic or halogenated solvents, as appropriate.
-
Do not pour any solutions down the drain.
-
Disposal Procedure:
-
All waste containers must be kept closed except when adding waste.
-
Label all waste containers with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
